cyclo[DL-2Nal-DL-Arg-DL-Trp-DL-gGlu(NH2)(NH2)-DL-Nle-DL-Asp]
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Overview
Description
Cyclo[DL-2Nal-DL-Arg-DL-Trp-DL-gGlu(NH2)(NH2)-DL-Nle-DL-Asp] is a cyclic peptide composed of several amino acids, including DL-2-naphthylalanine, DL-arginine, DL-tryptophan, DL-glutamine, DL-norleucine, and DL-aspartic acid. Cyclic peptides are known for their structural rigidity and stability, which make them interesting candidates for various biological and pharmacological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclic peptides typically involves the cyclization of linear peptides. This can be achieved through various methods, including solution-phase and solid-phase peptide synthesis. The cyclization process often requires the use of coupling reagents such as carbodiimides (e.g., DCC) and activating agents like HOBt to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of cyclic peptides may involve large-scale solid-phase peptide synthesis (SPPS) techniques. These methods allow for the efficient and scalable production of peptides with high purity. The use of automated peptide synthesizers and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Cyclo[DL-2Nal-DL-Arg-DL-Trp-DL-gGlu(NH2)(NH2)-DL-Nle-DL-Asp] can undergo various chemical reactions, including:
Oxidation: The tryptophan residue can be oxidized to form kynurenine derivatives.
Reduction: Disulfide bonds, if present, can be reduced to thiol groups.
Substitution: Amino acid residues can be modified through substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol (DTT) for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific modifications introduced. For example, oxidation of tryptophan can lead to the formation of kynurenine, while reduction of disulfide bonds results in free thiol groups .
Scientific Research Applications
Cyclo[DL-2Nal-DL-Arg-DL-Trp-DL-gGlu(NH2)(NH2)-DL-Nle-DL-Asp] has several scientific research applications:
Chemistry: Used as a model compound to study peptide cyclization and conformational analysis.
Biology: Investigated for its potential role in protein-protein interactions and enzyme inhibition.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of peptide-based materials and nanodevices.
Mechanism of Action
The mechanism of action of cyclo[DL-2Nal-DL-Arg-DL-Trp-DL-gGlu(NH2)(NH2)-DL-Nle-DL-Asp] involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclic structure enhances its binding affinity and stability, allowing it to effectively modulate biological pathways. For example, it may inhibit enzyme activity by binding to the active site or disrupt protein-protein interactions by occupying key binding domains .
Comparison with Similar Compounds
Similar Compounds
- Cyclo[DL-Arg-Unk-DL-Trp-DL-xiHyp]
- Cyclo[DL-Ala-Gly-Gly-DL-Arg-DL-Cys(1)-DL-Asn-DL-xiThr-DL-Pro-Gly-DL-Cys]
- Cyclo[Pro-His-DPhe-Arg-Trp-Dap-Lys(Arg-Arg-Arg-Ac)-DPro]
Uniqueness
Cyclo[DL-2Nal-DL-Arg-DL-Trp-DL-gGlu(NH2)(NH2)-DL-Nle-DL-Asp] is unique due to its specific amino acid composition and cyclic structure, which confer distinct biological activities and stability compared to other cyclic peptides.
Properties
Molecular Formula |
C45H57N11O9 |
---|---|
Molecular Weight |
896.0 g/mol |
IUPAC Name |
2-[2-butyl-17-carbamoyl-11-[3-(diaminomethylideneamino)propyl]-14-(1H-indol-3-ylmethyl)-8-(naphthalen-2-ylmethyl)-3,6,9,12,15,20-hexaoxo-1,4,7,10,13,16-hexazacycloicos-5-yl]acetic acid |
InChI |
InChI=1S/C45H57N11O9/c1-2-3-12-32-40(61)56-36(23-38(58)59)44(65)54-34(21-25-15-16-26-9-4-5-10-27(26)20-25)42(63)53-33(14-8-19-49-45(47)48)41(62)55-35(22-28-24-50-30-13-7-6-11-29(28)30)43(64)52-31(39(46)60)17-18-37(57)51-32/h4-7,9-11,13,15-16,20,24,31-36,50H,2-3,8,12,14,17-19,21-23H2,1H3,(H2,46,60)(H,51,57)(H,52,64)(H,53,63)(H,54,65)(H,55,62)(H,56,61)(H,58,59)(H4,47,48,49) |
InChI Key |
VKDMHINLWUJYEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CCC(=O)N1)C(=O)N)CC2=CNC3=CC=CC=C32)CCCN=C(N)N)CC4=CC5=CC=CC=C5C=C4)CC(=O)O |
Origin of Product |
United States |
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